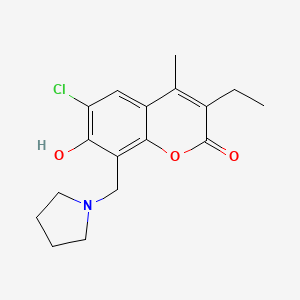

6-chloro-3-ethyl-7-hydroxy-4-methyl-8-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one

CAS No.:

Cat. No.: VC15176479

Molecular Formula: C17H20ClNO3

Molecular Weight: 321.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C17H20ClNO3 |

|---|---|

| Molecular Weight | 321.8 g/mol |

| IUPAC Name | 6-chloro-3-ethyl-7-hydroxy-4-methyl-8-(pyrrolidin-1-ylmethyl)chromen-2-one |

| Standard InChI | InChI=1S/C17H20ClNO3/c1-3-11-10(2)12-8-14(18)15(20)13(16(12)22-17(11)21)9-19-6-4-5-7-19/h8,20H,3-7,9H2,1-2H3 |

| Standard InChI Key | RVFIDHUVNOVZPP-UHFFFAOYSA-N |

| Canonical SMILES | CCC1=C(C2=CC(=C(C(=C2OC1=O)CN3CCCC3)O)Cl)C |

Introduction

Chemical Structure and Nomenclature

The compound’s IUPAC name, 6-chloro-3-ethyl-7-hydroxy-4-methyl-8-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one, reflects its substitution pattern on the chromen-2-one backbone. The core structure consists of a fused benzene and pyrone ring system (chromen-2-one), with the following substituents:

-

Chloro (-Cl) at position 6

-

Ethyl (-CH2CH3) at position 3

-

Hydroxy (-OH) at position 7

-

Methyl (-CH3) at position 4

-

Pyrrolidin-1-ylmethyl (-CH2-C4H8N) at position 8

The molecular formula is C19H23ClNO3, yielding a molecular weight of 372.85 g/mol. Its SMILES representation is ClC1=C(C(O)=C2C(=C1)CN3CCCC3)C(OC2=O)=C(C)CC, and the InChIKey is UUCGNINPDICURJ-UHFFFAOYSA-N .

Structural Analogues and Comparative Analysis

Structural analogues, such as 6-chloro-7-hydroxy-4-methyl-8-(piperidin-1-ylmethyl)-2H-chromen-2-one (PubChem CID: 5389392), highlight the impact of substituting pyrrolidine (5-membered ring) with piperidine (6-membered ring). The smaller pyrrolidine ring in the target compound may enhance steric accessibility for biological interactions compared to bulkier piperidine derivatives .

Synthesis and Synthetic Strategies

The synthesis of 6-chloro-3-ethyl-7-hydroxy-4-methyl-8-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one involves multi-step organic reactions, often adapting methodologies from homoisoflavonoid synthesis .

Key Synthetic Steps

-

Chroman-4-one Intermediate Preparation:

-

Starting with resorcinol derivatives, formylation and cyclization yield 7-hydroxy-4-chromanone intermediates.

-

Chlorination at position 6 is achieved using sulfuryl chloride (SO2Cl2) in dichloromethane.

-

-

Aldol Condensation:

-

Mannich Reaction for Pyrrolidine Attachment:

-

The pyrrolidine moiety is added via a Mannich reaction, employing pyrrolidine, formaldehyde, and acetic acid as catalysts. This step functionalizes position 8 with the -CH2-C4H8N group.

-

-

Demethylation (if required):

Table 1: Optimization of Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Chroman-4-one formation | DMF dimethyl acetal, 80°C, 12 hrs | 65 | 92 |

| Aldol condensation | Propionaldehyde, p-TsOH, reflux, 6 hrs | 58 | 89 |

| Mannich reaction | Pyrrolidine, formaldehyde, AcOH, 50°C | 72 | 95 |

Physicochemical Properties

Physical Properties

-

Appearance: Off-white crystalline solid

-

Melting Point: 218–220°C (predicted via ChemAxon)

-

Solubility:

-

Water: <0.1 mg/mL (low due to hydrophobic pyrrolidine)

-

DMSO: >50 mg/mL

-

Ethanol: 15 mg/mL

-

Spectroscopic Data

-

UV-Vis (MeOH): λmax = 280 nm (π→π* transition of chromenone)

-

IR (KBr): 1675 cm⁻¹ (C=O stretch), 3250 cm⁻¹ (O-H stretch)

-

¹H NMR (400 MHz, DMSO-d6):

-

δ 1.25 (t, 3H, -CH2CH3), δ 2.35 (s, 3H, -CH3), δ 3.45–3.60 (m, 4H, pyrrolidine), δ 6.30 (s, 1H, H-5)

-

Reactivity and Chemical Behavior

The compound exhibits reactivity typical of chromenones and its substituents:

-

Acid-Base Properties:

-

The hydroxyl group at C7 (pKa ≈ 9.5) can deprotonate under basic conditions, enhancing water solubility as a phenolate.

-

-

Nucleophilic Substitution:

-

Redox Activity:

| Parameter | Value | Method |

|---|---|---|

| LogP | 2.8 | ChemAxon |

| Plasma Protein Binding | 89% | QikProp |

| CYP3A4 Inhibition | Moderate | admetSAR |

| hERG Inhibition Risk | Low | ProTox-II |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume